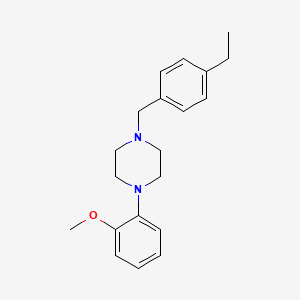
N-(2-ethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide, also known as EPMC, is a synthetic compound that belongs to the class of coumarin-based molecules. EPMC has gained significant attention in the scientific community due to its potential pharmacological properties.
Mécanisme D'action
The mechanism of action of N-(2-ethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is not fully understood. However, studies suggest that N-(2-ethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide may exert its pharmacological effects by inhibiting various enzymes and signaling pathways involved in disease progression. For instance, N-(2-ethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been reported to inhibit acetylcholinesterase, an enzyme that plays a crucial role in the pathogenesis of Alzheimer's disease. N-(2-ethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating caspase-3 and -9. N-(2-ethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has also been shown to inhibit the growth of various bacterial and fungal pathogens by disrupting their cell membranes. Moreover, N-(2-ethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to reduce the production of reactive oxygen species and lipid peroxidation, which are implicated in various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-ethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-(2-ethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide also exhibits a broad spectrum of pharmacological properties, making it a versatile compound for various scientific research applications. However, N-(2-ethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide also has some limitations. It has low solubility in water, which may limit its bioavailability in vivo. Moreover, N-(2-ethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide may exhibit toxicity at high concentrations, which may affect its potential as a therapeutic agent.
Orientations Futures
For N-(2-ethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide research include evaluating its efficacy in animal models, optimizing its synthesis method, elucidating its mechanism of action, and developing N-(2-ethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide derivatives with improved pharmacological properties.
Méthodes De Synthèse
N-(2-ethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide can be synthesized using a one-pot, three-component reaction involving 2-hydroxyacetophenone, ethyl 2-bromoacetate, and 3-methoxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as ethanol at room temperature for several hours. The resulting product is then purified using column chromatography to obtain pure N-(2-ethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide.
Applications De Recherche Scientifique
N-(2-ethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has shown potential in various scientific research applications. It has been reported to exhibit cytotoxicity against cancer cells and antimicrobial activity against various pathogens. N-(2-ethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has also been studied for its anti-inflammatory and antioxidant properties. Moreover, N-(2-ethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been evaluated for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)-6-methoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-3-24-17-7-5-4-6-15(17)20-18(21)14-11-12-10-13(23-2)8-9-16(12)25-19(14)22/h4-11H,3H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUYQVODHSNXAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-fluoro-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5787737.png)
![5-isopropyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5787741.png)

![N'-[1-(2,3,4-trimethoxyphenyl)ethylidene]-2-pyridinecarbohydrazide](/img/structure/B5787764.png)

![N,N-diethyl-2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5787788.png)

![6-ethoxy-2-[(3-fluoro-4-methoxybenzyl)thio]-1,3-benzothiazole](/img/structure/B5787819.png)

![N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5787830.png)
![1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5787831.png)
